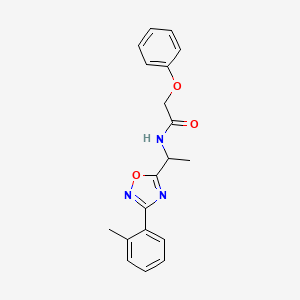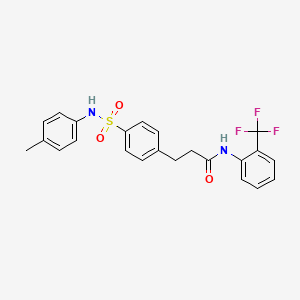
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide inhibits BTK by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. It has also been found to improve the survival rate of mice with lymphoma and reduce the severity of symptoms in models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble analogs of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide and its potential applications in various diseases.
In conclusion, 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is a promising chemical compound that has been studied for its potential use in treating various diseases. Its specificity for BTK and its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various diseases.
Métodos De Síntesis
The synthesis of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with p-toluenesulfonyl chloride to form 4-(N-(p-tolyl)sulfamoyl)aniline. This compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZREXDUHIZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)
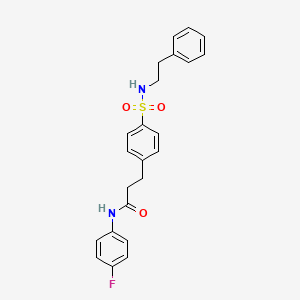

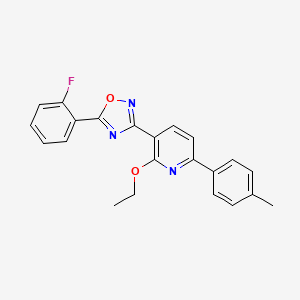
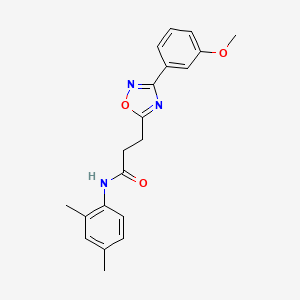
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
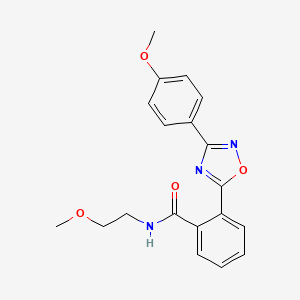
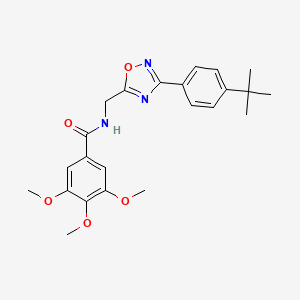
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
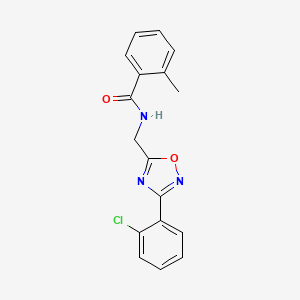
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
